(6-Methoxy-1,3-benzodioxol-5-yl)amine
Description
Contextualization of the Benzodioxole Core in Chemical Research
The 1,3-benzodioxole (B145889), or methylenedioxyphenyl, group is a significant structural motif in the field of chemical and pharmaceutical research. ontosight.ai This heterocyclic compound consists of a benzene (B151609) ring fused to a five-membered dioxole ring. chemicalbook.com Its structure is characterized by a high degree of aromaticity, which contributes to its stability, while the two oxygen atoms in the dioxole ring make it electron-rich and reactive. chemicalbook.com This reactivity facilitates substitution reactions, making the benzodioxole core a versatile building block in organic synthesis. chemicalbook.com
Found in numerous natural and synthetic compounds, the benzodioxole scaffold is a key component of many bioactive molecules. chem-space.comwikipedia.org Its presence is crucial for the biological activities of various substances, and it serves as a precursor or intermediate in the synthesis of complex molecules, particularly in the pharmaceutical industry. ontosight.aichemicalbook.com Researchers have investigated benzodioxole derivatives for a wide range of potential pharmacological applications, including antioxidant, anti-inflammatory, antimicrobial, and cytotoxic properties. ontosight.aichem-space.comnih.gov
The versatility of the benzodioxole core is demonstrated by its inclusion in drugs that exhibit excellent bioavailability and low cytotoxicity. enamine.net Its structure has inspired the development of analogues, such as fluorinated benzodioxoles, to enhance drug-target interactions and improve metabolic stability. enamine.net The 1,4-benzodioxane (B1196944) scaffold, a related structure, has also been widely used for decades in medicinal chemistry to design molecules with diverse biological activities, targeting a variety of biological targets including neuronal receptors and enzymes. nih.gov
Significance of Amine Functionality in Benzodioxole Chemistry
The attachment of an amine (-NH2) group to the benzodioxole core introduces a key functional group that significantly influences the molecule's chemical and biological properties. Amines are fundamental in organic and medicinal chemistry, often playing a critical role in the interaction of molecules with biological targets. The presence of an amino group on the benzodioxole ring can contribute to a compound's ability to participate in various biochemical interactions. ontosight.ai
Compounds that combine the benzodioxole core with an amine functionality have been a subject of scientific investigation for their potential biological activities. ontosight.ai Research into derivatives of 1,3-benzodioxole-5-ethanamine, for example, suggests that these compounds may interact with neurotransmitter systems within the brain. ontosight.ai The amine group, being basic and capable of forming hydrogen bonds, can be crucial for binding to receptors and enzymes.
The versatility of the amine group allows for further chemical modification. It can be a starting point for the synthesis of more complex derivatives, such as amides, sulfonamides, and imines, expanding the chemical space for drug discovery. For instance, the synthesis of new amino-acyl derivatives starting from a 1,3-benzodioxole unit has been described. researchgate.net Furthermore, complex molecules incorporating a benzodioxole amine structure have been developed as highly selective kinase inhibitors, demonstrating the importance of this combination in targeted therapy research. nih.gov
Overview of Research Trajectories for (6-Methoxy-1,3-benzodioxol-5-yl)amine and Related Structures
Research involving this compound, often handled as its hydrochloride salt for improved stability, primarily positions it as a chemical intermediate or building block for the synthesis of more complex molecules. biosynth.com Its specific structure, featuring both a methoxy (B1213986) and an amine group on the benzodioxole ring, provides multiple points for synthetic modification.
The research trajectories for related structures are diverse and highlight the utility of the substituted benzodioxole scaffold. For example, derivatives are used in the development of novel therapeutic agents. One area of investigation involves the synthesis of potent and selective enzyme inhibitors. A notable example is the development of N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a dual-specific c-Src/Abl kinase inhibitor with a benzodioxole amine moiety, which has undergone clinical evaluation. nih.gov
Another research avenue involves using benzodioxole derivatives as precursors for natural product analogues. For instance, apiol, a compound containing a substituted benzodioxole ring, is used as a starting material for the synthesis of coenzyme Q analogs. mdpi.com The synthesis of capsaicin (B1668287) analogues has also been explored, where the vanillyl group is replaced by a 1,3-benzodioxole ring to create new molecules with potential cytotoxic activity. nih.govresearchgate.net The synthesis of various heterocyclic compounds via reactions like the Suzuki-Miyaura coupling often employs benzodioxole-based starting materials to create novel structures for biological evaluation. worldresearchersassociations.comresearchgate.net
Chemical Data for this compound Hydrochloride
| Property | Data | Source |
| CAS Number | 115132-95-1 | biosynth.com |
| Molecular Formula | C₈H₉NO₃·HCl | biosynth.com |
| Molecular Weight | 203.62 g/mol | biosynth.com |
| Synonyms | 6-Methoxy-1,3-benzodioxol-5-amine HCl, 4,5-Methylenedioxy-o-anisidine hydrochloride | biosynth.com |
Biological Activities of Benzodioxole Derivatives
| Derivative Class | Investigated Biological Activity | Source |
| General Benzodioxoles | Antioxidant, anti-inflammatory, antimicrobial | ontosight.ai |
| Benzodioxole Aryl Acetates | COX-1 and COX-2 inhibition, cytotoxic effects on cancer cells | nih.gov |
| Benzodioxole Carboxamides | Antidiabetic (α-amylase inhibition), anticancer | mdpi.com |
| Anilinoquinazolines with Benzodioxole Moiety | c-Src and Abl kinase inhibition | nih.gov |
| Capsaicin Analogues with Benzodioxole Moiety | Cytotoxicity against breast cancer cell lines | researchgate.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-methoxy-1,3-benzodioxol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-10-6-3-8-7(2-5(6)9)11-4-12-8/h2-3H,4,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKYQHRSVSLQLLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1N)OCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10578649 | |
| Record name | 6-Methoxy-2H-1,3-benzodioxol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10578649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69151-32-2 | |
| Record name | 6-Methoxy-2H-1,3-benzodioxol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10578649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 6 Methoxy 1,3 Benzodioxol 5 Yl Amine and Its Derivatives
Precursor-Based Synthesis Strategies
The formation of (6-Methoxy-1,3-benzodioxol-5-yl)amine frequently relies on the chemical modification of advanced intermediates that already contain the core 6-methoxy-1,3-benzodioxole skeleton. Common strategies include the reduction of nitrogen-containing functional groups like nitriles and the reductive amination of carbonyl compounds.
Reduction of Nitrile Precursors
A viable pathway to synthesize aromatic amines involves the reduction of a nitrile (or cyanophenyl) group. For the target compound, this would typically start from a precursor such as 6-nitro-1,3-benzodioxole-5-carbonitrile. The synthesis proceeds via the reduction of the nitro group to an amine. This transformation can be achieved using various reducing agents, with catalytic hydrogenation being a common and efficient method. For instance, the nitro group can be selectively reduced to a primary amine using hydrogen gas in the presence of a palladium-on-carbon (Pd/C) catalyst. evitachem.com Following the reduction of the nitro group, the nitrile group would then be reduced to a primary amine, although specific literature detailing this exact two-step sequence for this particular molecule is not prevalent.
General conditions for the reduction of aromatic nitro groups are well-established in organic chemistry.
Table 1: General Conditions for Catalytic Hydrogenation of Aromatic Nitro Compounds
| Parameter | Condition |
|---|---|
| Catalyst | Palladium on Carbon (Pd/C), Platinum on Carbon (Pt/C), Raney Nickel |
| Hydrogen Source | Hydrogen Gas (H₂), Transfer hydrogenation (e.g., Ammonium formate) |
| Solvent | Ethanol (B145695), Methanol, Ethyl acetate (B1210297) |
| Temperature | Room Temperature to 80°C |
| Pressure | 1 atm to 50 psi |
Reductive Amination of Aldehyde and Ketone Derivatives
Reductive amination is a powerful and widely used method for forming amines from carbonyl compounds. organic-chemistry.orgnih.gov This process involves two key steps: the reaction of an aldehyde or ketone with ammonia (B1221849) or a primary amine to form an imine, followed by the reduction of the imine to the corresponding amine.
The key precursor for the synthesis of this compound via this route is 6-Methoxy-1,3-benzodioxole-5-carbaldehyde, also known as myristicinaldehyde. chemimpex.comnih.govjk-sci.com This aromatic aldehyde is a versatile building block in organic synthesis. chemimpex.com While direct, one-pot reductive amination is common, the reaction can also be performed in a stepwise manner where the imine is first formed and then reduced in a separate step. redalyc.orgresearchgate.net A variety of reducing agents can be employed for the reduction of the intermediate imine.
Similarly, a ketone precursor such as (3-methoxy-4,5-methylenedioxyphenyl)-2-propanone, which can be synthesized from myristicin (B1677595), could also undergo reductive amination to yield a related amine derivative. scispace.com
Table 2: Common Reagents for Reductive Amination
| Reagent Type | Examples |
|---|---|
| Amine Source | Ammonia, Ammonium formate, Hydroxylamine |
| Reducing Agents | Sodium borohydride (B1222165) (NaBH₄), Sodium cyanoborohydride (NaBH₃CN), Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), Catalytic Hydrogenation (H₂/Pd/C) |
| Catalysts (for hydrogenation) | Palladium (Pd), Platinum (Pt), Nickel (Ni) |
Substitution Reactions on Pre-Formed Benzodioxole Intermediates
The introduction of an amine group onto an aromatic ring can also be accomplished through nucleophilic aromatic substitution reactions, particularly on rings activated by electron-withdrawing groups. In the context of benzodioxole intermediates, this could involve the displacement of a leaving group, such as a halogen, by an amine nucleophile. While specific examples for the direct amination of a 5-halo-6-methoxy-1,3-benzodioxole to produce the target amine are not prominently detailed, this remains a classical and plausible synthetic route in organic chemistry.
Multi-Step Synthetic Protocols
Often, the synthesis of this compound is embedded within a multi-step sequence, starting from more readily available precursors. A common and logical route involves the nitration of a substituted benzodioxole followed by the reduction of the resulting nitro group.
For example, a synthetic sequence could begin with a precursor like myristicin (4-allyl-6-methoxy-1,3-benzodioxole) nih.gov or sesamol (B190485) (1,3-benzodioxol-5-ol). metfop.edu.inacs.orgnih.gov The synthesis of the intermediate myristicinaldehyde, for instance, has been described starting from pyrogallol (B1678534) 1-methyl ether, which undergoes methylenation followed by nitration to yield 5-nitro-1-methoxy-2,3-methylenedioxybenzene. mdma.ch Further functional group manipulations would lead to the aldehyde.
A general and highly effective multi-step approach to aromatic amines involves:
Nitration: Introduction of a nitro group (-NO₂) onto the aromatic ring using a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid).
Reduction: Conversion of the nitro group to a primary amine (-NH₂) using a reducing agent.
This nitration-reduction sequence is a cornerstone of aromatic chemistry. For instance, 6-nitrobenzo[d] researchgate.netbiosynth.comdioxol-5-ol can be synthesized and subsequently used as a precursor. The nitro group in such compounds can be reduced to the corresponding amine using reagents like stannous chloride (SnCl₂). researchgate.net
Table 3: Example of a Multi-Step Synthesis Pathway
| Step | Reaction | Starting Material | Key Reagents | Product |
|---|---|---|---|---|
| 1 | Nitration | 6-Methoxy-1,3-benzodioxole | HNO₃, H₂SO₄ | 6-Methoxy-5-nitro-1,3-benzodioxole |
| 2 | Reduction | 6-Methoxy-5-nitro-1,3-benzodioxole | Fe/HCl or H₂/Pd-C | This compound |
Modern Synthetic Approaches
To improve reaction efficiency, reduce reaction times, and often increase yields, modern synthetic techniques are increasingly applied to the synthesis of complex organic molecules.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical reactions. nih.govias.ac.in The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and improve product yields. nih.gov
This technology has been successfully applied to the synthesis of various benzodioxole and related heterocyclic derivatives. researchgate.netfrontiersin.org For example, the nitration of 1,3-benzodioxole-5-carbonitrile, a key step in producing a precursor for the target amine, can be completed in 15–30 minutes under microwave irradiation, achieving an 85% yield with minimal byproduct formation, a significant improvement over the 12 hours required for conventional heating. evitachem.com Microwave irradiation has also been effectively used for cyclization reactions to form benzoxazoles from 2-aminophenols and aldehydes, demonstrating its utility in forming heterocyclic systems under controlled conditions with rapid heating. mdpi.com These examples highlight the potential of microwave technology to streamline the synthesis of precursors and derivatives of this compound.
Table 4: Comparison of Conventional vs. Microwave-Assisted Nitration
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
|---|---|---|
| Reaction Time | ~12 hours | 15 - 30 minutes |
| Yield | Moderate | ~85% |
| Byproducts | Higher levels of dinitro byproducts | <5% dinitro byproducts |
Catalytic Methodologies
A prevalent and effective strategy for the synthesis of this compound involves a two-step sequence: the nitration of the benzodioxole precursor followed by the catalytic reduction of the resulting nitro group.
The initial step typically involves the nitration of a 5-substituted-1,3-benzodioxole. This electrophilic aromatic substitution introduces a nitro group onto the benzene (B151609) ring, which can then be reduced to the desired amine. The conditions for nitration can be optimized to control selectivity and yield. For instance, microwave-assisted nitration has been shown to significantly reduce reaction times and improve yields for related compounds. evitachem.com
The subsequent and crucial step is the catalytic reduction of the nitro intermediate. A common and highly efficient method for this transformation is catalytic hydrogenation. This process typically utilizes a heterogeneous catalyst, most notably palladium on carbon (Pd/C), in the presence of hydrogen gas. evitachem.com The choice of catalyst is critical, as it must selectively reduce the nitro group without affecting other functional groups that may be present on the molecule.
The general reaction scheme for the catalytic reduction is as follows:
Reaction Scheme: Catalytic Reduction of a Nitro-Benzodioxole Derivative
NO2-Ar ->[H2, Catalyst] NH2-Ar
Where Ar represents the (6-Methoxy-1,3-benzodioxol-5-yl) moiety.
The catalytic reduction of aromatic nitro compounds is a well-established and versatile method. mdpi.com While this approach is widely used, a key challenge is preventing over-hydrogenation. mdpi.com The reaction conditions, therefore, must be carefully controlled to achieve high selectivity for the desired amine.
Factors influencing the success of the catalytic reduction include the choice of catalyst, solvent, temperature, and hydrogen pressure.
| Parameter | Influence on Reaction | Typical Conditions |
| Catalyst | The nature of the catalyst is paramount for efficiency and selectivity. Palladium on carbon (Pd/C) is a commonly used and effective catalyst. | 5-10% Pd/C |
| Solvent | The solvent can affect the solubility of the substrate and the activity of the catalyst. Common solvents include ethanol, methanol, and ethyl acetate. | Ethanol, Methanol |
| Temperature | The reaction is typically carried out at room temperature, although gentle heating may be required in some cases. | 25-50 °C |
| Hydrogen Pressure | The pressure of hydrogen gas can influence the reaction rate. | 1-5 atm |
Condensation Reactions for Scaffold Formation
Condensation reactions are fundamental in organic synthesis for the formation of carbon-nitrogen bonds and the construction of larger, more complex molecular scaffolds from this compound or its precursors. A prominent example of such a reaction is the formation of an imine (or Schiff base) through the reaction of an amine with a carbonyl compound, such as an aldehyde or a ketone. wikipedia.org
This reaction is typically acid-catalyzed and proceeds through a hemiaminal intermediate, which then eliminates a molecule of water to form the imine. wikipedia.org The removal of water is often necessary to drive the reaction to completion. wikipedia.org
For instance, this compound can react with a suitable aldehyde or ketone to form a new derivative with an imine linkage. This imine can then serve as a versatile intermediate for further synthetic transformations.
General Reaction: Imine Formation
R-NH2 + R'-CHO <=> R-N=CH-R' + H2O
Where R is the (6-Methoxy-1,3-benzodioxol-5-yl) group and R' is an organic substituent.
The resulting imine can be a stable final product, especially when aryl amines are used, leading to the formation of stable Schiff bases. wikipedia.org These condensation reactions are crucial for building the molecular framework of various heterocyclic compounds.
The following table provides examples of condensation reactions involving benzodioxole derivatives, illustrating the versatility of this approach for scaffold formation.
| Reactants | Product Type | Significance |
| 1,3-benzodioxole-5-carbaldehyde and 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile | Imine derivative | Formation of a complex heterocyclic system. nih.gov |
| 2,6-diisopropylphenylamine and glyoxal | Diimine | Synthesis of ligands for coordination chemistry. chemspider.com |
Optimization of Synthetic Conditions for Yield and Purity
The optimization of synthetic conditions is a critical aspect of chemical synthesis, aiming to maximize the yield of the desired product while minimizing the formation of impurities. For the synthesis of this compound, optimization strategies can be applied to both the nitration and the subsequent reduction steps.
In the context of nitration, modern techniques such as continuous flow chemistry offer precise control over reaction parameters. A study on the nitration of O-methylisouronium sulfate (B86663) demonstrated that by using a kinetic model, optimal conditions of temperature, residence time, and reactant concentrations could be determined to achieve high conversion rates. beilstein-journals.org Such an approach could be adapted to the nitration of the benzodioxole precursor to improve yield and safety.
For the catalytic reduction of the nitro group, several parameters can be adjusted to enhance the yield and purity of the final amine.
| Parameter | Optimization Strategy | Impact on Yield and Purity |
| Catalyst Loading | The amount of catalyst can be varied to find the optimal balance between reaction rate and cost. | Lowering catalyst loading can be cost-effective but may require longer reaction times. |
| Hydrogen Pressure | Increasing hydrogen pressure can accelerate the reaction but may also lead to over-reduction if not carefully controlled. | Optimization is key to ensure complete reduction of the nitro group without affecting other functional groups. |
| Temperature | While many hydrogenations proceed at room temperature, gentle heating can sometimes improve the rate and yield. | Higher temperatures can also increase the risk of side reactions and impurity formation. |
| Solvent Choice | The solvent can influence the solubility of the starting material and product, as well as the catalyst's activity. | A solvent in which the product has limited solubility can sometimes facilitate its isolation by precipitation. |
Following the chemical transformation, purification is essential to obtain the product in high purity. Common purification techniques include:
Recrystallization: This technique is used to purify solid compounds. The crude product is dissolved in a hot solvent and then allowed to cool slowly, causing the pure compound to crystallize while impurities remain in solution.
Column Chromatography: This is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase. For the purification of (6-Nitro-1,3-benzodioxol-5-yl)amine, a silica (B1680970) gel column with a hexane-ethyl acetate solvent system has been reported. chemicalbook.com
By systematically optimizing these reaction and purification conditions, it is possible to achieve high yields and excellent purity of this compound and its derivatives.
Chemical Transformations and Derivative Synthesis from 6 Methoxy 1,3 Benzodioxol 5 Yl Amine
Functional Group Interconversions on the Amine Moiety
The primary amine group is the most reactive site for nucleophilic attack, readily participating in alkylation, acylation, and condensation reactions to form a range of derivatives.
N-Alkylation and N-Aralkylation
Direct N-alkylation or N-aralkylation of the amine can be achieved using appropriate alkyl or aralkyl halides. These reactions typically proceed via nucleophilic substitution, where the amine nitrogen attacks the electrophilic carbon of the halide. The reaction often requires a base to neutralize the hydrogen halide formed as a byproduct. While specific examples for (6-Methoxy-1,3-benzodioxol-5-yl)amine are not extensively detailed in the provided literature, the general principles of aniline (B41778) alkylation apply. For instance, the reaction with benzyl (B1604629) chloride in the presence of a base like triethylamine (B128534) would yield the corresponding N-benzyl derivative.
Acylation Reactions
Acylation of the amine group is a common transformation used to introduce a carbonyl moiety, forming an amide linkage. This is readily accomplished using acylating agents such as acyl chlorides or acid anhydrides. youtube.comresearchgate.netchemguide.co.uk
With Acyl Chlorides: The reaction with an acyl chloride, such as ethanoyl chloride, is typically rapid. libretexts.org A base, for example, pyridine (B92270) or triethylamine, is often used to scavenge the hydrogen chloride produced. reddit.comthieme-connect.de
With Acid Anhydrides: Acid anhydrides, like ethanoic anhydride, react similarly but are generally less reactive than acyl chlorides, often requiring heat to proceed at a reasonable rate. chemguide.co.uklibretexts.org The reaction produces an amide and a carboxylic acid as a byproduct. If a base is not used, two equivalents of the amine are required, as one will be consumed to form a salt with the carboxylic acid. libretexts.org
| Acylating Agent | General Product | Typical Conditions |
|---|---|---|
| Acyl Chloride (R-COCl) | N-Acyl Amide | Inert solvent (e.g., DCM), Base (e.g., Triethylamine), 0°C to room temp reddit.com |
| Acid Anhydride ((R-CO)₂O) | N-Acyl Amide | Heating may be required, often neat or in a suitable solvent chemguide.co.uk |
Formation of Schiff Bases
The condensation reaction between the primary amine of this compound and a carbonyl compound (an aldehyde or a ketone) yields an imine, commonly known as a Schiff base. ekb.egredalyc.orgnih.gov This reaction is typically reversible and acid-catalyzed, involving the formation of a carbinolamine intermediate followed by dehydration. eijppr.com The resulting C=N double bond of the azomethine group is a key feature of these compounds. ekb.egnih.gov For example, reacting the amine with a substituted benzaldehyde (B42025) in a solvent like ethanol (B145695) under reflux leads to the formation of the corresponding N-benzylideneamine derivative. nih.gov
Modifications of the Methoxy (B1213986) Group
The methoxy group on the benzodioxole ring can be chemically altered, most commonly through demethylation. This reaction converts the methyl ether into a hydroxyl group (phenol), which can then serve as a handle for further functionalization, such as etherification or esterification. Reagents like boron tribromide (BBr₃) or strong acids are typically employed for this purpose. The resulting phenol (B47542) introduces a new site of reactivity on the aromatic ring.
Derivatization of the Benzodioxole Ring System
The aromatic ring of the benzodioxole system is susceptible to electrophilic aromatic substitution. The positions of substitution are directed by the existing activating groups: the amine, the methoxy group, and the dioxole ring ether linkages. The strong activating and ortho-, para-directing nature of the amine group would likely direct incoming electrophiles to the position ortho to it, which is the only available position on the ring. Reactions such as halogenation, nitration, or Friedel-Crafts acylation could potentially introduce new substituents, although care must be taken to control the reaction conditions to avoid polymerization or side reactions due to the highly activated nature of the ring. For instance, bromination of related benzodioxole structures has been used to introduce bromine atoms onto the aromatic ring, which can then be used in further cross-coupling reactions like the Suzuki-Miyaura coupling. worldresearchersassociations.comresearchgate.net
Incorporation into Complex Molecular Architectures (e.g., Quinazolines, Thiazolidinones, Triazines)
This compound is a key building block for synthesizing various heterocyclic systems with applications in medicinal and materials chemistry. ontosight.ai
Quinazolines: Quinazolines are bicyclic heterocycles composed of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring. frontiersin.org Syntheses often involve the reaction of an anthranilic acid derivative (or a related ortho-aminoaryl compound) with a source for the remaining carbon and nitrogen atoms of the pyrimidine ring. dnu.dp.ua this compound can serve as the aniline component in multi-step syntheses. For example, it could be used to construct a 2-amino-benzylamine or a related precursor, which then undergoes cyclization with aldehydes, nitriles, or amides to form the quinazoline (B50416) core. nih.govorganic-chemistry.org
Thiazolidinones: Thiazolidinones are five-membered sulfur- and nitrogen-containing heterocycles. nih.gov A common route to 4-thiazolidinones involves a three-component reaction between an amine, a carbonyl compound (aldehyde), and a mercapto-carboxylic acid like thioglycolic acid. nih.gov In this scheme, this compound would first react with an aldehyde to form a Schiff base in situ, which then undergoes cyclocondensation with thioglycolic acid to yield the thiazolidinone ring. semanticscholar.orgmdpi.com Another approach involves the cyclization of thiosemicarbazones, which can be prepared from the amine, with reagents like ethyl chloroacetate. tandfonline.comresearchgate.net
| Heterocycle | General Synthetic Strategy | Key Reagents |
|---|---|---|
| Quinazoline | Cyclocondensation of an ortho-substituted aniline derivative nih.govorganic-chemistry.org | Aldehydes, Nitriles, Amides |
| Thiazolidinone | Three-component reaction or cyclization of a thiosemicarbazone nih.govtandfonline.com | Aldehyde, Thioglycolic acid or Ethyl chloroacetate |
| 1,3,5-Triazine | Stepwise nucleophilic substitution on cyanuric chloride nih.govnih.gov | Cyanuric chloride, other amines/alcohols |
Triazines: 1,3,5-Triazines are six-membered heterocyclic rings containing three nitrogen atoms. nih.gov A versatile method for creating unsymmetrically substituted triazines involves the stepwise reaction of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with different nucleophiles. This compound can act as the first, second, or third nucleophile, displacing one of the chlorine atoms on the triazine ring. The reactivity of the remaining chlorine atoms is temperature-dependent, allowing for controlled, sequential additions of different amines, alcohols, or other nucleophiles to build complex, multi-substituted triazine structures. nih.govorganic-chemistry.org Microwave-assisted and sonochemical methods have been developed as green chemistry approaches for these syntheses. chim.itmdpi.com
Structure Activity Relationship Sar Studies of 6 Methoxy 1,3 Benzodioxol 5 Yl Amine Derivatives
Positional and Electronic Effects of Substituents on Biological Recognition
The nature and placement of substituents on the (6-methoxy-1,3-benzodioxol-5-yl)amine core play a pivotal role in its interaction with biological targets. Electronic effects, such as induction and resonance, along with the positional isomerism of these substituents, can dramatically alter the binding affinity and efficacy of the derivatives.
The introduction of halogen atoms into the structure of this compound derivatives is a common strategy to modulate their physicochemical and pharmacological properties. Halogens can influence a molecule's lipophilicity, metabolic stability, and binding interactions. For instance, in a series of benzodioxole derivatives synthesized as cyclooxygenase (COX) inhibitors, it was observed that ortho-halogenated compounds were more potent than their meta-substituted counterparts. nih.gov This highlights the importance of the position of the halogen substituent.
Furthermore, the incorporation of a chlorine atom on the benzodioxole ring has been utilized in the development of highly selective kinase inhibitors. Specifically, the compound N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine (AZD0530) was identified as a potent and selective dual-specific c-Src/Abl kinase inhibitor. nih.gov This demonstrates that the strategic placement of a halogen can lead to compounds with desirable therapeutic profiles. The use of fluorinated benzodioxole analogs has also been explored to enhance drug-target interactions and improve metabolic stability. enamine.net
Below is a data table summarizing the effect of halogen substitution on the COX inhibitory activity of some benzodioxole derivatives. nih.gov
| Compound | Halogen Position | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) |
| 3b | ortho-Iodo | 1.12 | 1.3 |
| 3c | meta-Iodo | - | - |
| 3d | ortho-Bromo | - | - |
| 3e | meta-Bromo | 2.36 | 2.73 |
| 4b | ortho-Iodo | - | - |
| 4c | meta-Iodo | - | - |
| 4d | ortho-Bromo | - | - |
| 4e | meta-Bromo | - | - |
| 4f | ortho-Fluoro | 0.725 | - |
Note: Some values are not reported in the source material.
Steric and Conformational Determinants of Activity
In a study of 3,4-(methylenedioxy)amphetamine (MDA) analogues, which share the benzodioxole core, it was found that increasing steric bulk on the dioxole ring can be detrimental to activity. Specifically, while 1-(2-methyl-1,3-benzodioxol-5-yl)-2-aminopropane showed MDA-like effects, the more sterically hindered 1-(2,2-dimethyl-1,3-benzodioxol-5-yl)-2-aminopropane was inactive. This suggests that for these types of compounds, one face of the molecule must remain relatively unencumbered to allow for proper binding.
Conformational restriction can also be a powerful tool to enhance biological activity. By locking a molecule into its bioactive conformation, it is possible to increase its affinity for the target receptor and reduce off-target effects. For example, in the case of the anticancer drug Taxol, conformationally constrained analogs have been synthesized that are even more potent than the parent compound. nih.gov This principle can be applied to the design of this compound derivatives, where introducing conformational rigidity could lead to more potent and selective agents.
Linker Length and Side Chain Modifications
The synthesis of 1,3-benzodioxole (B145889) derivatives bearing amino acid moieties in their side chains has been explored, demonstrating the feasibility of incorporating diverse functional groups to modulate biological properties. researchgate.net The nature of the amino acid side chain can introduce varying degrees of polarity, charge, and steric bulk, all of which can affect how the molecule interacts with its target.
Stereochemical Considerations in Activity Profiles
Chirality plays a crucial role in the interaction of small molecules with biological macromolecules, which are themselves chiral. The different stereoisomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. Therefore, understanding the stereochemical requirements for the activity of this compound derivatives is essential for the development of safe and effective therapeutic agents.
While specific studies on the resolution and differential activity of enantiomers of this compound derivatives are limited, the importance of stereochemistry in related compounds is well-established. For instance, the enantioselective synthesis of (S)-(+)-α-methyl-1,3-benzodioxole-5-ethanol, a key chiral intermediate for the antiepileptic drug candidate (-)-talampanel, underscores the significance of controlling stereochemistry in the development of drugs containing the 1,3-benzodioxole scaffold. researchgate.net It is highly probable that derivatives of this compound with chiral centers will also exhibit stereospecific activity.
Scaffold-Hopping and Bioisosteric Replacements
Scaffold-hopping and bioisosteric replacement are powerful strategies in drug discovery aimed at identifying novel chemical scaffolds with similar biological activity but improved properties. nih.gov These approaches can lead to new intellectual property, enhanced potency, better pharmacokinetic profiles, and reduced toxicity.
For derivatives of this compound, the benzodioxole ring itself can be a target for bioisosteric replacement. For example, in compounds containing a 2,3-dihydro-1,4-benzodioxin core, the bioisosteric replacement of the benzene (B151609) ring with a pyridine (B92270) ring has yielded derivatives with interesting biological activities in areas such as central nervous system and cardiovascular diseases. eurekaselect.com This suggests that replacing the benzodioxole moiety in this compound with other heterocyclic systems could lead to novel and potentially improved therapeutic agents.
Bioisosteric replacement is not limited to the core scaffold. Other functional groups within the molecule can also be replaced. For example, in the search for novel anti-inflammatory agents, bioisosteric replacement has been used to modify existing drug structures to improve their activity and selectivity. mdpi.com Applying these principles to this compound derivatives could involve replacing the methoxy (B1213986) group or the amine function with other groups that have similar steric and electronic properties but offer advantages in terms of metabolism or binding.
Molecular Interactions and Biochemical Target Engagement of 6 Methoxy 1,3 Benzodioxol 5 Yl Amine Derivatives in Vitro Studies
Receptor Modulation and Ligand Binding Studies
Tubulin Polymerization Inhibition and Binding Site Interactions
A significant area of research for 1,3-benzodioxole (B145889) derivatives has been their potential as antimitotic agents that interfere with microtubule dynamics. Microtubules, polymers of α- and β-tubulin, are crucial for cell division, making them a key target in cancer therapy.
Derivatives of 6-benzyl-1,3-benzodioxole have been identified as a class of synthetic compounds with significant antimitotic activity. mdpi.com These compounds effectively inhibit the polymerization of tubulin, a critical process for microtubule formation. mdpi.com Mechanistic studies have revealed that these derivatives act as competitive inhibitors of colchicine (B1669291) binding to tubulin. mdpi.com The interaction with the colchicine-binding site on β-tubulin destabilizes the microtubule structure, ultimately disrupting the mitotic spindle and halting cell division. The mode of action, including their partial inhibition of tubulin-dependent GTP hydrolysis, suggests a mechanism most comparable to that of podophyllotoxin. mdpi.com
Structure-activity relationship (SAR) studies have delineated the key molecular features required for maximal antitubulin activity. mdpi.com An intact dioxole ring and a methoxy (B1213986) or ethoxy substituent at position 5 of the benzodioxole core are critical. mdpi.com Furthermore, the presence of a para-methoxy group on the benzyl (B1604629) moiety at position 6 is required for optimal activity. mdpi.com Interestingly, the addition of more methoxy groups to the benzyl substituent, in an attempt to increase structural similarity to podophyllotoxin, led to a significant reduction in antitubulin activity. mdpi.com
Table 1: Structure-Activity Relationship for Tubulin Polymerization Inhibition by 6-Benzyl-1,3-benzodioxole Derivatives
| Molecular Feature | Requirement for Maximum Activity | Impact of Modification |
|---|---|---|
| Dioxole Ring | Intact | Not specified |
| Position 5 Substituent | Methoxy or Ethoxy | Not specified |
| Benzyl Moiety at Position 6 | Required | Not specified |
| Substituent on Benzyl Moiety | Para-methoxy group | Additional methoxy groups reduce activity mdpi.com |
Auxin Receptor Agonism (TIR1)
The 1,3-benzodioxole scaffold has also been explored for applications in agriculture as a plant growth promoter. Auxins are a class of plant hormones that play a central role in root development. Their cellular effects are mediated by the Transport Inhibitor Response 1 (TIR1) auxin receptor.
Through computer-aided drug discovery approaches, a lead compound, N-(benzo[d] mdpi.comresearchgate.netdioxol-5-yl)-2-((4-chlorobenzyl) thio) acetamide (B32628) (named HTS05309), was identified based on pharmacophore modeling of the TIR1 receptor. researchgate.net This led to the design and synthesis of a series of N-(benzo[d] mdpi.comresearchgate.netdioxol-5-yl)-2-(one-benzylthio) acetamide compounds. researchgate.netmdpi.com
Bioassays evaluating the root-promotive effects in Arabidopsis thaliana and Oryza sativa (rice) demonstrated that these compounds possess auxin-like activity. researchgate.net One derivative, designated K-10, exhibited excellent activity, significantly promoting primary root elongation and the formation of lateral roots. researchgate.netmdpi.com At a concentration of 5 µM, K-10 increased rice primary root elongation by 65.1%, far exceeding the activity of the lead compound HTS05309 (41.8%) and the commonly used synthetic auxin 1-naphthylacetic acid (NAA), which showed an inhibitory effect at a similar concentration range. researchgate.net Further investigations confirmed that K-10's effects are recognized by the TIR1 receptor, and molecular docking analysis suggested that K-10 has a stronger binding ability with TIR1 than NAA. mdpi.com
Table 2: Effect of Benzodioxole Derivative K-10 on Primary Root Elongation in Oryza sativa
| Compound | Concentration | Promotive Rate (%) |
|---|---|---|
| HTS05309 | 1 µM | 14.6 researchgate.net |
| 5 µM | 41.8 researchgate.net | |
| K-10 | 1 µM | 34.4 researchgate.net |
| 5 µM | 65.1 researchgate.net | |
| NAA (Reference) | 0.005 µM | 5.8 researchgate.net |
Investigation of Antimicrobial Potentials (In Vitro)
The 1,3-benzodioxole scaffold is present in various natural products and has been investigated for potential antimicrobial properties. In vitro studies have been conducted to assess the efficacy of its derivatives against pathogenic bacterial strains.
In one study, five derivatives containing the 1,3-benzodioxole structure were synthesized from piperonal. najah.edu Their antibacterial activities were evaluated in vitro using the agar (B569324) diffusion method against five human pathogenic strains: Escherichia coli, Pseudomonas aeruginosa, Enterococcus faecalis, methicillin-susceptible Staphylococcus aureus (MSSA), and methicillin-resistant Staphylococcus aureus (MRSA). najah.edu Among the synthesized compounds, a Schiff base derivative demonstrated the broadest activity, inhibiting four of the five tested strains, including the clinically significant MRSA. najah.edu These findings suggest that 1,3-benzodioxole derivatives, particularly those incorporating a Schiff base moiety, could be promising structures for the development of new antibacterial agents. najah.edu
Antioxidant Activity Evaluation (In Vitro)
The potential for 1,3-benzodioxole derivatives to act as antioxidants has been assessed through various in vitro assays that measure the capacity of a compound to scavenge free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method used for this evaluation.
A study investigating a series of synthesized benzodioxole compounds found that derivatives incorporating a benzodiazepine (B76468) structure possessed moderate antioxidant activity. najah.edu Specifically, compounds 7a and 7b showed IC50 values of 39.85 µM and 79.95 µM, respectively, in the DPPH assay. researchgate.netnajah.edu While less potent than the positive control Trolox (IC50 = 7.72 µM), these results indicate that the benzodiazepine-benzodioxole hybrid structure can interact with and neutralize free radicals. researchgate.netnajah.edu
In a separate study, a new 1,3-benzodioxole derivative named Hypecoumic acid, isolated from Hypecoum erectum, was also evaluated for its antioxidant properties. mdpi.comnih.govchemicalbook.com Using the DPPH-scavenging assay, Hypecoumic acid demonstrated moderate antioxidative activity with an IC50 value of 86.3 µM. mdpi.comresearchgate.netnih.gov
Table 3: In Vitro Antioxidant Activity of 1,3-Benzodioxole Derivatives (DPPH Assay)
| Compound | Derivative Class | IC50 Value (µM) | Reference |
|---|---|---|---|
| 7a | Benzodiazepine-benzodioxole | 39.85 | researchgate.netnajah.edu |
| 7b | Benzodiazepine-benzodioxole | 79.95 | researchgate.netnajah.edu |
| Hypecoumic acid | Carboxylic acid-benzodioxole | 86.3 | mdpi.comresearchgate.netnih.gov |
| Trolox (Control) | Vitamin E analog | 7.72 | researchgate.netnajah.edu |
Cellular Pathway Interrogations (e.g., Cell Cycle Arrest in Cancer Cell Lines)
The antiproliferative activity of (6-Methoxy-1,3-benzodioxol-5-yl)amine derivatives is often linked to their ability to interfere with critical cellular pathways, most notably the cell cycle. As previously discussed, the inhibition of tubulin polymerization is a direct mechanism for inducing cell cycle arrest.
The antimitotic activity of 6-benzyl-1,3-benzodioxole derivatives implies an arrest of the cell cycle, preventing cells from completing division. mdpi.com More direct evidence comes from studies on other benzodioxole derivatives. For instance, a carboxamide-containing benzodioxole compound, designated 2a, was evaluated for its effect on the cell cycle of the Hep3B liver cancer cell line. najah.edu The analysis showed that compound 2a induced cell cycle arrest in the G2-M phase. najah.edupsu.edu This effect on cell cycle progression is a strong indicator of its potential as an anticancer agent. najah.edu The arrest at the G2-M checkpoint is a hallmark of agents that disrupt microtubule function, consistent with the findings for other benzodioxole derivatives that target tubulin.
Computational Chemistry and Cheminformatics in the Study of 6 Methoxy 1,3 Benzodioxol 5 Yl Amine and Its Derivatives
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a ligand, such as a derivative of (6-Methoxy-1,3-benzodioxol-5-yl)amine, might interact with a biological target, typically a protein or enzyme, at the atomic level.
Research on various 1,3-benzodioxole (B145889) derivatives has demonstrated the utility of molecular docking in identifying potential therapeutic agents. For instance, docking studies have been performed to evaluate the binding of these derivatives to a range of biological targets. Chalcone derivatives incorporating the 1-(6-amino-1,3-benzodioxol-5-yl) moiety have been docked into the active site of beta-secretase 1 (BACE-1), an enzyme implicated in Alzheimer's disease. Similarly, other derivatives have been computationally screened against fungal proteins like lanosterol 14α-demethylase and bacterial targets to explore their potential as antimicrobial agents. These simulations help elucidate key binding interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for biological activity.
The following table summarizes the findings from various molecular docking studies on compounds containing the 1,3-benzodioxole scaffold.
| Derivative Class | Target Protein | Key Findings |
| Chalcones | Beta-secretase 1 (BACE-1) | Compounds bound to the BACE-1 active site with favorable binding scores. |
| Imidazole derivatives | Fungal lanosterol 14α-demethylase | Docking revealed hydrophobic interactions significant for inhibitory ability. |
| Phenylpropene derivatives | Fungal squalene synthase | Ligands exhibited strong binding affinities, forming hydrogen bonds with key residues like TYR140 and LYS151. |
| Carboxamides | α-Amylase | Potent α-amylase inhibition was observed, suggesting potential for antidiabetic applications mdpi.com. |
These studies collectively highlight how molecular docking can effectively guide the rational design of new this compound derivatives with improved affinity and selectivity for their respective targets.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. By analyzing a series of compounds, QSAR models can identify the physicochemical properties and structural features that are critical for their activity.
While specific QSAR models for this compound were not prominently found, studies on structurally related compounds, such as 6-methoxy benzamides, offer valuable insights into the application of this technique. A QSAR study on 58 derivatives of (S) N-[(1-ethyl-2-pyrrolidinyl) methyl]-6-methoxy benzamides as dopamine D2 receptor antagonists identified key structural requirements for binding affinity researchgate.net. The models, developed using multiple linear regressions (MLR) and artificial neural networks (ANN), revealed that the presence of hydrophobic substituents and electron-donating groups at specific positions increased biological activity, whereas nitro groups were detrimental researchgate.net.
Qualitative Structure-Activity Relationship (SAR) studies have also been conducted on benzodioxole derivatives. For example, an analysis of benzodioxole derivatives as COX inhibitors showed that ortho-halogenated compounds exhibited lower IC50 values compared to their meta-halogenated counterparts. This suggests that the substitution pattern significantly influences the inhibitory activity, likely by affecting the conformation of the molecule within the enzyme's active site.
| QSAR/SAR Study | Compound Class | Key Findings |
| QSAR | 6-Methoxy benzamides | Hydrophobic and electron-donating groups at specific positions enhance D2 receptor binding affinity researchgate.net. |
| SAR | Benzodioxole aryl acetates | Ortho-halogenation leads to more potent COX inhibition compared to meta-halogenation. |
| QSAR | 1,3-Benzodioxole derivatives | Theoretical studies have been used to relate molecular structure to corrosion inhibition efficiency. |
These examples demonstrate that QSAR and SAR are powerful approaches for optimizing the structure of lead compounds to enhance their desired biological effects.
Molecular Dynamics Simulations (e.g., Protein-Ligand Dynamics)
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time researchgate.net. In the context of drug discovery, MD simulations provide detailed insights into the dynamic behavior of a protein-ligand complex, complementing the static picture provided by molecular docking researchgate.netnih.gov. These simulations can reveal the stability of the ligand in the binding pocket, conformational changes in the protein upon ligand binding, and the role of solvent molecules in the interaction nih.gov.
For derivatives of heterocyclic compounds structurally related to this compound, MD simulations have been employed to validate docking results and assess the stability of the predicted binding poses. For example, in a study of benzimidazole derivatives as potential inhibitors for SARS-CoV-2 proteins, the top-scoring compound from docking was subjected to a 100-nanosecond MD simulation nih.gov.
Key analyses performed during MD simulations include:
Root Mean Square Deviation (RMSD) : This is calculated for the protein backbone and the ligand to assess the structural stability of the complex over the simulation time. A stable RMSD trajectory suggests that the complex has reached equilibrium researchgate.netnih.gov.
Root Mean Square Fluctuation (RMSF) : This measures the fluctuation of individual amino acid residues, helping to identify flexible regions of the protein that may be important for ligand binding or protein function.
Protein-Ligand Contacts : MD simulations can track the persistence of interactions like hydrogen bonds and hydrophobic contacts throughout the simulation, providing a more dynamic understanding of the binding affinity nih.gov.
By simulating the behavior of the protein-ligand complex in a more realistic, dynamic environment, MD simulations offer a deeper understanding of the molecular recognition process and can help refine the design of more effective inhibitors.
In Silico Predictions of Drug-Like Properties (e.g., ADME, Binding Energies)
In the early stages of drug discovery, it is crucial to evaluate the pharmacokinetic properties of potential drug candidates, often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). In silico tools are widely used to predict these properties, allowing for the early identification and elimination of compounds that are likely to fail in later stages of development due to poor ADMET profiles researchgate.netiaps.org.in.
Numerous studies on benzodioxole derivatives and other heterocyclic compounds have incorporated in silico ADMET predictions. Online servers and software such as SwissADME, pkCSM, and PreADMET are commonly used to calculate a range of physicochemical and pharmacokinetic parameters iaps.org.innih.gov.
Key predicted properties often include:
Lipinski's Rule of Five : A set of guidelines to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug in humans.
Solubility : Predicted aqueous solubility (LogS) is critical for absorption.
Gastrointestinal (GI) Absorption : Predicts the percentage of the compound that will be absorbed from the gut.
Blood-Brain Barrier (BBB) Permeability : Indicates whether a compound is likely to cross the BBB, which is important for drugs targeting the central nervous system.
Cytochrome P450 (CYP) Inhibition : Predicts whether a compound is likely to inhibit major drug-metabolizing enzymes, which could lead to drug-drug interactions.
Toxicity : Predictions for properties like mutagenicity (Ames test) and carcinogenicity help to flag potentially toxic compounds early on nih.gov.
The table below provides an example of the types of ADMET properties that are commonly predicted for novel compounds.
| Property | Description | Importance |
| Molecular Weight | Mass of the molecule | Influences absorption and distribution |
| LogP | Octanol-water partition coefficient | Measures lipophilicity, affecting permeability and solubility |
| H-bond Donors/Acceptors | Number of hydrogen bond donors/acceptors | Affects solubility and membrane permeability |
| GI Absorption | High/Low | Predicts oral bioavailability |
| BBB Permeant | Yes/No | Determines potential for CNS activity |
| CYP Inhibitor | Yes/No | Predicts potential for drug-drug interactions |
| Ames Toxicity | Mutagenic/Non-mutagenic | Early flag for potential carcinogenicity |
By integrating these in silico predictions into the design process, researchers can prioritize the synthesis and testing of this compound derivatives with a higher probability of success as therapeutic agents.
Metabolic Investigations of 6 Methoxy 1,3 Benzodioxol 5 Yl Amine Derivatives in Vitro Approaches
Identification of Phase I Metabolic Pathways
Phase I metabolism typically involves the introduction or unmasking of functional groups, making the compound more polar and susceptible to subsequent Phase II reactions. For derivatives of (6-Methoxy-1,3-benzodioxol-5-yl)amine, the primary enzymes responsible for these transformations would be the Cytochrome P450 (CYP) superfamily.
Cytochrome P450-Mediated Transformations
The chemical structure of this compound presents several sites susceptible to CYP-mediated metabolism. These transformations are crucial for the detoxification and elimination of the compound.
O-Dealkylation: The methoxy (B1213986) group attached to the benzodioxole ring is a likely site for O-dealkylation, a common metabolic reaction catalyzed by CYP enzymes. This process would involve the removal of the methyl group, resulting in a hydroxylated metabolite.
N-Dealkylation: If the amine group is substituted (i.e., a secondary or tertiary amine derivative), N-dealkylation would be an expected metabolic pathway. This reaction removes an alkyl group from the nitrogen atom.
Hydroxylation: Aromatic hydroxylation could occur on the benzene (B151609) ring, adding a hydroxyl group. Aliphatic hydroxylation is also possible if any alkyl side chains are present in a derivative compound.
Deamination: The primary amine group could undergo oxidative deamination, a process that removes the amino group and typically results in the formation of a ketone or aldehyde metabolite.
A summary of these potential Phase I transformations is presented in the table below.
| Metabolic Pathway | Enzyme System | Potential Transformation |
| O-Dealkylation | Cytochrome P450 | Removal of the methyl group from the methoxy moiety to form a phenol (B47542). |
| N-Dealkylation | Cytochrome P450 | Removal of an alkyl group from a substituted amine derivative. |
| Hydroxylation | Cytochrome P450 | Addition of a hydroxyl group to the aromatic ring or aliphatic side chains. |
| Deamination | Cytochrome P450 | Removal of the amine group to form a corresponding aldehyde or ketone. |
Identification of Phase II Metabolic Pathways
Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, which significantly increases their water solubility and facilitates excretion.
Glucuronidation: This is a major Phase II pathway where UDP-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid to the molecule. For this compound and its metabolites, any hydroxyl groups formed during Phase I (via O-dealkylation or hydroxylation) would be primary sites for glucuronidation. The primary amine group itself can also undergo glucuronidation.
Use of Human Liver Microsomes (HLM) and S9 Fractions in In Vitro Metabolism Studies
To investigate the metabolic pathways of this compound derivatives in a laboratory setting, subcellular fractions of the liver are commonly used.
Human Liver Microsomes (HLM): HLMs are vesicles of the endoplasmic reticulum and are a rich source of Phase I enzymes, particularly the Cytochrome P450 family, as well as some Phase II enzymes like UGTs. They are a standard tool for studying the metabolic stability of a compound and identifying the metabolites formed through oxidative and conjugative pathways.
S9 Fraction: The S9 fraction is the supernatant obtained after centrifuging a liver homogenate at 9000g. It contains both microsomes and the cytosolic fraction. This means it has a broader range of metabolic enzymes, including both Phase I and Phase II enzymes from the microsomes and cytosol (e.g., sulfotransferases).
The general workflow for an in vitro metabolism study using these fractions is outlined below.
| Step | Description |
| Incubation | The compound is incubated with HLM or S9 fraction in the presence of necessary cofactors (e.g., NADPH for CYP450s, UDPGA for UGTs). |
| Sample Quenching | The reaction is stopped at various time points by adding a solvent like acetonitrile (B52724) or methanol. |
| Analysis | The samples are analyzed, typically using liquid chromatography-mass spectrometry (LC-MS), to identify and quantify the parent compound and its metabolites. |
Species-Specific In Vitro Metabolism Comparisons
The metabolism of a compound can vary significantly between different species. Therefore, comparing in vitro metabolism in human-derived systems to those of other species is crucial in preclinical drug development.
Zebrafish Models: In recent years, the zebrafish (Danio rerio) has emerged as a valuable model organism in toxicology and metabolism studies. Zebrafish larvae possess a liver that expresses a range of drug-metabolizing enzymes, including CYPs and UGTs, that are orthologous to human enzymes. In vitro studies could involve the use of zebrafish liver microsomes or S9 fractions to compare the metabolic profile of this compound derivatives with that observed in human systems. Such comparative studies can provide insights into potential differences in metabolic pathways and rates, which can be critical for extrapolating preclinical animal data to humans.
Analytical Chemistry Methodologies for 6 Methoxy 1,3 Benzodioxol 5 Yl Amine and Its Derivatives
Spectroscopic Characterization Techniques
Spectroscopy is a cornerstone in the structural analysis of (6-Methoxy-1,3-benzodioxol-5-yl)amine, providing detailed information about its atomic and molecular framework.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise structure of organic molecules. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.
¹H NMR: Proton NMR (¹H NMR) provides information on the number, environment, and connectivity of hydrogen atoms. For a derivative like 4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde, characteristic signals would include singlets for the methoxy (B1213986) (-OCH₃) and methylenedioxy (-OCH₂O-) protons, and signals corresponding to the aromatic and propyl group protons. For instance, in one study, the methoxy protons of this derivative appeared as singlets at δ 3.83 and 3.95 ppm, while the methylenedioxy protons were observed as a singlet at δ 6.16 ppm. mdpi.com
¹³C NMR: Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, allowing for the determination of the number of different carbon environments. The chemical shifts are indicative of the functional group and hybridization of the carbon atoms. Aromatic carbons typically resonate in the δ 100-150 ppm range, while the methoxy carbon would appear around δ 55-65 ppm. researchgate.net The carbon of the methylenedioxy group is typically found further downfield, around δ 100-105 ppm. For the derivative 4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde, the aldehyde carbon was identified at a characteristic downfield shift of δ 189.8 ppm. mdpi.com
2D-NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish correlations between different nuclei. COSY helps identify spin-coupled protons, revealing neighboring protons in the structure, while HSQC correlates proton signals with their directly attached carbon atoms, aiding in the definitive assignment of both ¹H and ¹³C spectra.
Table 1: Representative ¹H NMR Data for a Benzodioxole Derivative Data for 4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde in DMSO-d₆
| Functional Group | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| -OCH₃ | 3.83, 3.95 | Singlet |
| -OCH₂O- | 6.16 | Singlet |
| Aldehyde (-CHO) | 10.25 | Singlet |
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is a valuable tool for identifying the functional groups present in a molecule.
For this compound, the IR spectrum would exhibit characteristic absorption bands. The primary amine (-NH₂) group would show two distinct N-H stretching bands in the region of 3300-3500 cm⁻¹. An N-H bending (scissoring) vibration is also expected around 1580-1650 cm⁻¹. Other key signals include C-O stretching vibrations for the methoxy and methylenedioxy ether linkages, typically found in the 1000-1300 cm⁻¹ region, and C-H stretching vibrations for the aromatic ring just above 3000 cm⁻¹. In a related derivative, 4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde, a strong carbonyl (C=O) stretching band was observed at 1674 cm⁻¹. mdpi.com
Table 2: Typical Infrared Absorption Frequencies for this compound Functional Groups
| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) |
|---|---|---|
| Primary Amine (-NH₂) | N-H Stretch | 3300 - 3500 (two bands) |
| Primary Amine (-NH₂) | N-H Bend | 1580 - 1650 |
| Aromatic Ring | C-H Stretch | > 3000 |
| Aromatic Ring | C=C Stretch | 1450 - 1600 |
| Ether (-OCH₃, -OCH₂O-) | C-O Stretch | 1000 - 1300 |
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.
EIMS: In Electron Ionization Mass Spectrometry, the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The resulting mass spectrum shows a molecular ion peak (M⁺) corresponding to the molecular weight of the compound, and various fragment ion peaks. The fragmentation pattern is often unique to a specific compound and can be used as a "molecular fingerprint." For benzodioxole derivatives, common fragmentation pathways involve cleavage of substituents from the aromatic ring and opening of the dioxole ring.
HRMS: High-Resolution Mass Spectrometry provides a very precise measurement of the m/z ratio, allowing for the determination of the elemental formula of a molecule. This is achieved by distinguishing between ions of very similar nominal mass (e.g., C₂H₄ vs. CO). For instance, in the characterization of new 1,3-benzodioxole (B145889) derivatives, HRMS was used to confirm the elemental composition of synthesized products by matching the calculated exact mass with the experimentally found mass. researchgate.net
Chromatographic Separation Techniques
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. These methods are crucial for isolating and purifying this compound and its derivatives, as well as for their quantitative analysis.
Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC), is a premier technique for the separation, identification, and quantification of compounds in a liquid mobile phase. The separation is based on the differential partitioning of analytes between the liquid mobile phase and a solid stationary phase packed in a column.
For the analysis of aromatic amines and related compounds, reversed-phase HPLC is commonly employed. In this mode, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Detection is often performed using a Diode-Array Detector (DAD) or a mass spectrometer (LC-MS). The retention time, the time it takes for a compound to elute from the column, is a characteristic property used for identification. In the analysis of complex flavonoid derivatives containing a methoxy-methylenedioxyflavone structure, HPLC-DAD was successfully validated for quantification. For amines that are poorly retained or have poor ionization efficiency, derivatization with reagents like benzoyl chloride can be used to improve their chromatographic behavior and detection by LC-MS.
Gas Chromatography is a powerful technique for separating and analyzing volatile and thermally stable compounds. A sample is vaporized and injected into the head of a chromatographic column, where it is transported by an inert carrier gas (the mobile phase). Separation occurs as the compounds partition between the mobile phase and a stationary phase coated on the inside of the column.
The analysis of amines by GC can be challenging due to their polarity, which can lead to peak tailing and poor resolution. To overcome this, derivatization is often employed to convert the polar amine group into a less polar, more volatile derivative. Common derivatizing agents include silylating agents (e.g., BSTFA) or acylating agents. The choice of column is also critical, with deactivated columns or those specifically designed for amine analysis being necessary. Detection is commonly performed using a Flame Ionization Detector (FID) or, for greater sensitivity and structural information, a mass spectrometer (GC-MS). GC-MS combines the separation power of GC with the detection capabilities of MS, allowing for the identification of compounds based on both their retention time and their mass spectrum.
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is an essential, rapid, and cost-effective analytical technique widely used to monitor the progress of chemical reactions. rubingroup.orgsilicycle.com It allows for the qualitative assessment of the presence of reactants, the formation of products, and the appearance of any intermediates or byproducts over time. The principle of TLC relies on the differential partitioning of components in a mixture between a stationary phase (a thin layer of adsorbent material, such as silica (B1680970) gel, coated on a plate) and a mobile phase (a solvent or mixture of solvents). rubingroup.org
In the context of reactions involving this compound, TLC provides a straightforward method to track its consumption and the concurrent formation of its derivatives. For a typical analysis, a small aliquot of the reaction mixture is spotted onto a TLC plate, which is then placed in a sealed chamber containing a suitable mobile phase. silicycle.com As the solvent moves up the plate via capillary action, it carries the components of the mixture at different rates depending on their polarity and affinity for the stationary phase. rubingroup.orgsilicycle.com
Methodology:
Stationary Phase: For aromatic amines and benzodioxole derivatives, the most common stationary phase is silica gel 60 F254 coated on aluminum or glass plates. worldresearchersassociations.com The "F254" designation indicates the presence of a fluorescent indicator that allows for visualization of UV-active compounds under a UV lamp at 254 nm. worldresearchersassociations.com
Mobile Phase (Eluent): The choice of eluent is critical for achieving good separation. A mixture of a nonpolar solvent (like petroleum ether or hexane) and a moderately polar solvent (like ethyl acetate) is often effective for benzodioxole derivatives. worldresearchersassociations.comnih.gov The polarity of the mobile phase can be adjusted by changing the ratio of the solvents to optimize the separation of the reactant amine from the typically less polar product. For instance, a mobile phase of 7:1 petroleum ether/ethyl acetate (B1210297) has been used for related structures. worldresearchersassociations.com
Visualization: Compounds containing the benzodioxole ring are generally UV-active and can be visualized as dark spots on the fluorescent green background of the TLC plate under UV light (254 nm). worldresearchersassociations.com Additionally, specific chemical stains can be used. Aromatic amines can be detected by their reaction with reagents like cinnamaldehyde, which produces a yellow spot. rsc.orgresearchgate.netrsc.org Another method involves diazotization followed by coupling with a reagent such as N-(1-naphthyl)ethylenediamine, which produces distinctly colored azo-dyes. oup.comoup.com
Monitoring Reaction Progress: By spotting the reaction mixture on a TLC plate at different time intervals alongside the starting material, one can observe the gradual disappearance of the reactant spot and the appearance and intensification of the product spot. The separation is quantified by the Retention Factor (Rf), calculated as the distance traveled by the compound divided by the distance traveled by the solvent front. A lower Rf value indicates a more polar compound that adheres more strongly to the silica gel.
| Compound | Typical Polarity | Expected Rf Value | Observation on TLC Plate |
|---|---|---|---|
| This compound (Reactant) | High (due to -NH2 group) | Low | Spot fades over time |
| Reaction Intermediate | Variable | Intermediate | Spot may appear and then disappear |
| Final Product (e.g., an amide or imine derivative) | Lower than reactant | High | Spot appears and intensifies over time |
X-ray Crystallography for Structural Elucidation
X-ray Crystallography is a powerful analytical technique that provides unambiguous and precise information about the three-dimensional arrangement of atoms within a crystalline solid. It is the definitive method for determining the molecular structure, including bond lengths, bond angles, and stereochemistry, of a compound.
The application of this technique to a derivative of this compound would first require the growth of a high-quality single crystal of the target compound. This is often achieved by slow evaporation of a solvent from a saturated solution of the purified substance. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a beam of monochromatic X-rays. The crystal diffracts the X-rays in a specific pattern, which is recorded by a detector.
The resulting diffraction pattern is used to calculate an electron density map of the crystal, from which the positions of the individual atoms can be determined. The final output is a detailed structural model of the molecule.
The crystallographic data obtained provides fundamental structural parameters, as shown in the table below for a representative benzodioxole derivative.
| Parameter | Value |
|---|---|
| Chemical Formula | C20H25N3O4S |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 11.1220 (5) |
| b (Å) | 12.2241 (5) |
| c (Å) | 21.5246 (9) |
| α (°) | 88.958 (2) |
| β (°) | 79.836 (2) |
| γ (°) | 79.384 (2) |
| Volume (ų) | 2830.9 (2) |
| Temperature (K) | 100 |
This level of detailed structural information is crucial for confirming the identity of newly synthesized compounds and for understanding their chemical properties and potential interactions.
Future Research Directions and Emerging Paradigms
Exploration of Novel Synthetic Pathways
The development of efficient and versatile synthetic routes is fundamental to exploring the full potential of (6-Methoxy-1,3-benzodioxol-5-yl)amine and its derivatives. Current research on related structures provides a blueprint for future synthetic endeavors. For instance, multi-step syntheses of benzodioxole derivatives often commence from precursors like 3,4-(methylenedioxy)phenylacetic acid, involving esterification and subsequent reactions to build complexity. nih.gov Another established approach involves the Suzuki-Miyaura coupling reaction to create new carbon-carbon bonds, starting from a brominated benzodioxole core. researchgate.net
Future research should aim to develop more streamlined and sustainable pathways. This could include:
Catalytic C-H Amination: Directing the introduction of the amine group onto the 6-methoxy-1,3-benzodioxole core using advanced transition-metal catalysis would represent a significant improvement in atom economy over traditional methods that often require harsh conditions and multiple steps.
Flow Chemistry: Implementing continuous flow synthesis could enhance reaction efficiency, safety, and scalability, allowing for the rapid generation of an analogue library for structure-activity relationship (SAR) studies.
Biocatalysis: Employing enzymes to perform key transformations could offer unparalleled stereoselectivity and reduce the environmental impact of the synthesis.
A comparative look at synthetic strategies for related heterocyclic compounds, such as the multi-step route to pyrazole-based macrocycles, highlights the trend toward creating complex architectures from simpler building blocks. biorxiv.org Applying similar logic to this compound could yield novel molecular frameworks with unique properties.
Design and Evaluation of Multi-Targeting Benzodioxole Amine Derivatives
The concept of multi-target drugs—single molecules designed to interact with multiple biological targets—is a promising strategy for treating complex multifactorial diseases like cancer and neurodegenerative disorders. researchgate.netnih.gov The this compound scaffold is an ideal starting point for designing such agents due to the proven versatility of the benzodioxole core. chemicalbook.comresearchgate.net
Emerging paradigms in this area include:
Kinase Inhibitors: The benzodioxole moiety is a component of potent, dual-specific kinase inhibitors. For example, Saracatinib (AZD0530), a derivative of N-(5-chloro-1,3-benzodioxol-4-yl)amine, effectively inhibits both c-Src and Abl kinases, which are critical in cancer progression. nih.gov Future work could involve modifying the amine group of this compound to create novel ligands targeting the ATP-binding pockets of multiple kinases implicated in specific cancers. researchgate.netmdpi.com
Conjugate Drugs: Researchers have successfully conjugated 1,3-benzodioxole (B145889) derivatives with arsenicals to create anti-tumor agents that target the thioredoxin system, inducing oxidative stress and apoptosis in cancer cells. mdpi.comnih.gov This approach could be adapted by using the amine as a handle for conjugation to other cytotoxic agents or targeting moieties.
Anti-inflammatory Agents: Benzodioxole derivatives have been synthesized and evaluated as selective inhibitors of cyclooxygenase (COX) enzymes, key targets for non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov By designing derivatives of this compound, it may be possible to develop dual COX/lipoxygenase inhibitors or other multi-target anti-inflammatory drugs.
| Derivative Class | Target(s) | Therapeutic Area | Reference |
| Anilinoquinazolines | c-Src, Abl Kinase | Oncology | nih.gov |
| Arsenical Conjugates | Thioredoxin System | Oncology | mdpi.com |
| Aryl Acetic Acids | COX-1, COX-2 | Inflammation | nih.gov |
| Carboxamides | α-Amylase | Diabetes | nih.gov |
Mechanistic Elucidation of Biological Interactions
A deeper understanding of how this compound and its derivatives interact with biological systems at a molecular level is crucial for rational drug design. The methylenedioxyphenyl group is well-known for its complex interactions with metabolic enzymes, particularly the cytochrome P450 (CYP) family. nih.govingentaconnect.comeurekaselect.com
Key areas for future mechanistic investigation are:
Cytochrome P450 Interactions: Methylenedioxyphenyl compounds can act as mechanism-based inactivators of several human CYP isoforms, including CYP1A1, CYP2C9, CYP2D6, and CYP3A4. nih.gov This occurs when the CYP enzyme metabolizes the methylenedioxy group to a reactive carbene intermediate, which then forms a stable, inhibitory complex with the heme iron of the enzyme. ingentaconnect.comresearchgate.net Future studies should quantify the specific inhibitory potential of this compound on a wide panel of CYP isoforms to predict potential drug-drug interactions.
Target Engagement Studies: For derivatives designed to be multi-targeting, it is essential to confirm their interaction with the intended biological targets. Cellular thermal shift assays (CETSA) and advanced proteomics can be used to verify that a compound binds to its target proteins within a cellular context.
Downstream Signaling Pathways: Once target engagement is confirmed, research must elucidate the downstream effects. For a kinase inhibitor derivative, this would involve measuring the phosphorylation status of substrate proteins. For a compound targeting the thioredoxin system, this would involve quantifying levels of reactive oxygen species (ROS) and markers of apoptosis. nih.gov
Advanced Computational Methodologies for Predictive Modeling
Computational chemistry and bioinformatics are indispensable tools in modern drug discovery, enabling the rapid screening of virtual libraries and the prediction of molecular properties, thereby saving time and resources. sysrevpharm.orgopenmedicinalchemistryjournal.com
Future research on this compound should leverage these advanced methodologies:
Quantitative Structure-Activity Relationship (QSAR): QSAR models build statistical correlations between the chemical structures of a series of compounds and their biological activities. biointerfaceresearch.commdpi.com By synthesizing a small library of derivatives of this compound and measuring their activity, a robust QSAR model could be developed to predict the activity of new, unsynthesized analogues and guide the design of more potent compounds. nih.gov
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. nih.govrsc.org For derivatives designed as enzyme inhibitors, docking studies can reveal key interactions (e.g., hydrogen bonds, hydrophobic contacts) within the active site, providing a structural basis for their activity and suggesting modifications to improve binding affinity. researchgate.net
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Computational models that simulate the absorption, distribution, metabolism, and excretion (ADME) of a drug, as well as its effect over time, are critical for optimizing its therapeutic potential. manipal.edu These models can help predict how modifications to the this compound structure will affect its bioavailability and duration of action.
Investigation of Environmental and Biological Degradation Pathways (e.g., In Vitro Models)
Understanding the fate of this compound and its derivatives in biological systems and the environment is essential for assessing their safety and long-term impact.
Future research in this domain should focus on:
Metabolic Profiling: In vitro studies using human liver microsomes or hepatocytes can identify the primary metabolic pathways. As with other benzodioxoles, metabolism is likely to involve the cytochrome P450 system. nih.gov Key transformations may include oxidation of the methylenedioxy bridge, which can lead to catechol metabolites and even the release of carbon monoxide, or modification of the methoxy (B1213986) and amine substituents. nih.gov The metabolism of the related drug stiripentol, for example, involves ring-opening of the benzodioxole moiety. mdpi.comnih.gov
Microbial Degradation: The environmental persistence of benzodioxole compounds is a key consideration. Studies on related structures have shown that soil microorganisms can degrade these molecules. For instance, benzoxazinoids like DIMBOA are rapidly degraded in soil, first to MBOA and subsequently to 2-amino-7-methoxy-3H-phenoxazin-3-one (AMPO), with half-lives ranging from hours to days. nih.gov Investigating the susceptibility of this compound to degradation by common soil bacteria and fungi will be crucial for environmental risk assessment.
Identification of Degradation Products: A thorough characterization of the metabolites and degradation products is necessary. Techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy can be used to elucidate the structures of these new compounds, whose biological activities and toxicities must then be evaluated.
Q & A
Basic Research Questions
Q. What synthetic routes are effective for synthesizing (6-Methoxy-1,3-benzodioxol-5-yl)amine, and how can reaction conditions be optimized?
- Methodological Answer : Multi-step synthesis via condensation reactions is common. For example, derivatives like MMDA-2 are synthesized using ketone intermediates followed by reductive amination . Optimization involves controlling stoichiometry (e.g., excess methylamine for amination), temperature (e.g., 70–80°C for imine formation), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient). Monitoring by TLC or HPLC minimizes by-products like unreacted precursors or over-alkylated species .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be observed?
- Methodological Answer :
- GC-MS : Fragmentation patterns (e.g., base peaks at m/z 166 and 151 for MMDA-2 derivatives) confirm molecular ions and structural motifs .
- FTIR-ATR : Bands at ~1240 cm⁻¹ (C-O-C stretching in benzodioxole) and ~3300 cm⁻¹ (N-H stretching in primary amine) are diagnostic .
- NMR : Aromatic protons in the benzodioxole ring (δ 6.5–7.0 ppm) and methoxy groups (δ ~3.8 ppm) are characteristic. For salts like HCl derivatives, exchange broadening of NH signals may occur .
Q. How can common impurities in synthesized this compound be identified and quantified?
- Methodological Answer : Use HPLC with a C18 column (acetonitrile/water mobile phase) for impurity profiling. GC-MS with electron ionization (EI) at 70 eV detects by-products like unreacted ketones or secondary amines. Quantification via calibration curves using pure standards ensures accuracy. For example, MMDA-2 analysis achieved 95% purity using GC-MS with He carrier gas and a 30-m HP1-MS column .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?
- Methodological Answer : SHELXL refines crystal structures by optimizing parameters like anisotropic displacement ellipsoids and hydrogen bonding networks. For example, SHELX’s R-factor convergence (e.g., R < 0.05) validates molecular geometry. Twinned data can be handled using HKLF5 format in SHELXL . ORTEP-III (via WinGX) visualizes thermal ellipsoids, aiding in distinguishing positional disorder .
Q. What strategies address contradictions in pharmacological data for benzodioxol-amine derivatives?
- Methodological Answer :
- Dose-Response Studies : Establish EC₅₀ values in in vitro assays (e.g., antifungal activity in Candida models) .
- Control Experiments : Compare with structurally similar analogs (e.g., MDMA derivatives) to isolate substituent effects .
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding interactions with targets like serotonin receptors, reconciling discrepancies between in vitro and in vivo results .
Q. How do electronic effects of the methoxy and benzodioxole groups influence nucleophilic reactivity?
- Methodological Answer : The methoxy group donates electron density via resonance, activating the aromatic ring for electrophilic substitution. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) quantify charge distribution, showing enhanced nucleophilicity at the C5 position. Experimental validation via Hammett plots (using σ values) correlates substituent effects with reaction rates .
Q. What chromatographic methods optimize purification of this compound?
- Methodological Answer : Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile) resolves polar impurities. For non-polar by-products, normal-phase silica gel with dichloromethane/methanol gradients is effective. GC with a 30-m HP1-MS column (He carrier, 1.2 mL/min) achieves baseline separation, as demonstrated for MMDA-2 .
Q. How do hydrogen bonding patterns predict crystal packing in benzodioxol-amine derivatives?
- Methodological Answer : Etter’s graph set analysis categorizes hydrogen bonds (e.g., R₂²(8) motifs). Mercury software visualizes packing motifs, revealing how NH···O interactions between amine and benzodioxole groups stabilize layered structures. For example, in M-ALPHA derivatives, C=O···H-N hydrogen bonds dominate, directing herringbone packing .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
